(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a palladium-catalyzed dearomative arylation/oxidation reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anti-tumor effects. Additionally, it may disrupt bacterial cell wall synthesis, contributing to its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simple benzofuran ring without additional functional groups.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Benzofuran-2-carboxylic acid: A benzofuran derivative with a carboxylic acid group.
Uniqueness
(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-15(19-14-17-10-6-7-11-18(17)23-19)20(2)24(21,22)13-12-16-8-4-3-5-9-16/h3-15H,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSSHLVFXEEBB-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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